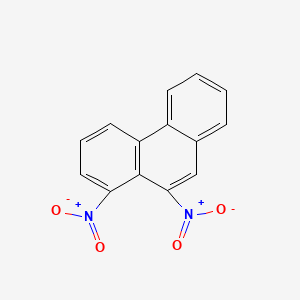
1,10-Dinitrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dinitrophenanthrene is an organic compound with the molecular formula C14H8N2O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two nitro groups at the 1 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Dinitrophenanthrene can be synthesized through several methods. One common route involves the nitration of phenanthrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dinitrophenanthrene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Reduction: The major products are 1,10-diaminophenanthrene.
Substitution: Depending on the substituent introduced, various substituted phenanthrene derivatives can be formed.
Oxidation: Oxidation products are less common but can include phenanthrenequinones.
Aplicaciones Científicas De Investigación
1,10-Dinitrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenanthrene derivatives and in the study of aromatic nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,10-Dinitrophenanthrene and its derivatives involves interactions with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific derivative and its application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dinitrophenanthrene
- 4,9-Dinitrophenanthrene
- 2,7-Dinitrophenanthrene-9,10-dione
Comparison
1,10-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to other dinitrophenanthrene derivatives, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro groups.
Propiedades
Número CAS |
159092-68-9 |
|---|---|
Fórmula molecular |
C14H8N2O4 |
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h1-8H |
Clave InChI |
WOPYAFSUGHOZBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C(=CC=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)
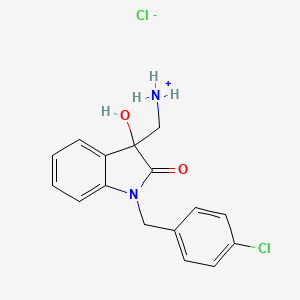
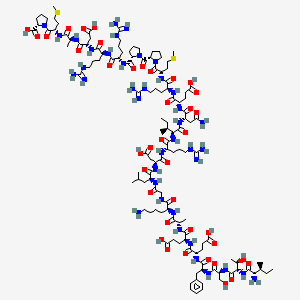
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
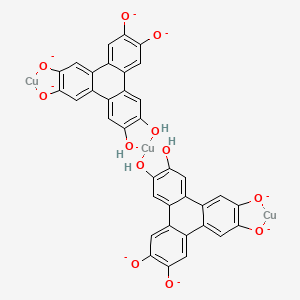
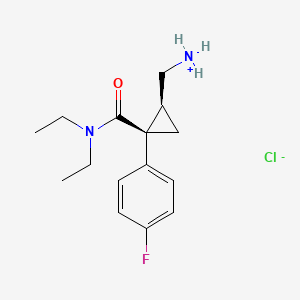


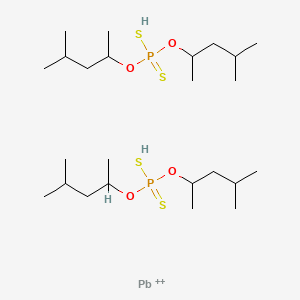
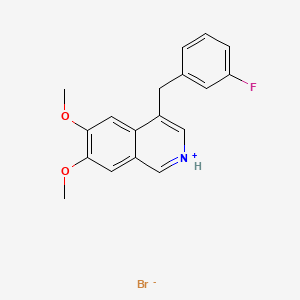
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
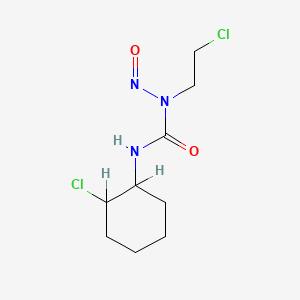
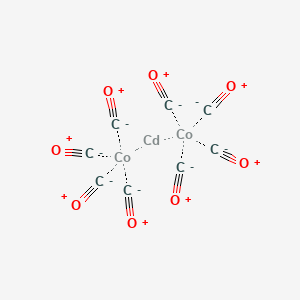
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
